![molecular formula C11H17N3O2 B3070917 1-[(1-甲基-1H-吡唑-4-基)甲基]哌啶-4-羧酸 CAS No. 1006483-65-3](/img/structure/B3070917.png)
1-[(1-甲基-1H-吡唑-4-基)甲基]哌啶-4-羧酸
描述
The compound “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid”, is characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . The average mass of a similar compound, “1-(1-Methyl-1H-pyrazol-4-yl)methanamine”, is reported to be 111.145 Da .科学研究应用
Aurora 激酶抑制剂
此化合物已被确定为潜在的 Aurora 激酶抑制剂,表明其与癌症治疗研究相关。Aurora 激酶对于细胞分裂至关重要,抑制它们可以提供一种治疗方法来阻止癌细胞的增殖 (Robert Henry, James, 2006)。
新型杂环氨基酸
对该化合物衍生物的研究已经导致了新型杂环氨基酸的开发,这些氨基酸可用作合成化学的非手性和手性构件。此类化合物在药物发现和开发中具有潜在应用,展示了该化合物在药物化学中的多功能性 (Gita Matulevičiūtė et al., 2021)。
PET 配体的合成
在神经影像学领域,“1-[(1-甲基-1H-吡唑-4-基)甲基]哌啶-4-羧酸”的衍生物已被合成,作为潜在的正电子发射断层扫描 (PET) 配体。这些研究旨在开发用于 CB1 受体的显像剂,这可以极大地促进我们对神经疾病的理解,并促进靶向治疗的发展 (J. Kumar et al., 2004)。
电化学研究
该化合物还被用于合成带有吡唑酮部分的曼尼希碱基,从而导致电化学研究。这些化合物表现出有希望的电化学性质,这可能对开发新材料和传感器产生影响 (K. Naik et al., 2013)。
CB1 受体拮抗剂
此外,对该化合物衍生物的研究已经导致了对有效的 CB1 受体拮抗剂的探索,为受 CB1 受体调节的疾病(例如肥胖、成瘾和某些精神疾病)提供了潜在的治疗途径 (Brijesh Kumar Srivastava et al., 2008)。
未来方向
Given the wide range of applications of pyrazole derivatives in various fields, it is likely that “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” and similar compounds will continue to be subjects of future research. This could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry and drug discovery .
作用机制
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, leading to diverse therapeutic effects .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . This can result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability . For instance, a compound that is highly soluble in water and other polar solvents may be more readily absorbed and distributed in the body .
Result of Action
The effects can be diverse, depending on the specific targets and pathways that the compound interacts with . These effects can range from changes in cellular signaling and gene expression to alterations in cellular metabolism and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical pathways .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies could investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid in animal models have not been reported yet. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
属性
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16/h6-7,10H,2-5,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZEMSHMFHESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)



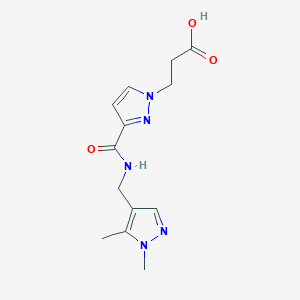
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)
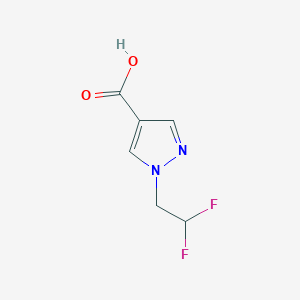
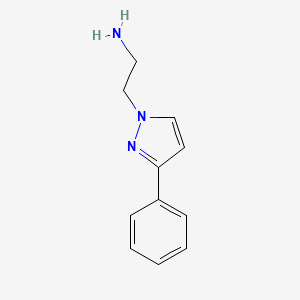
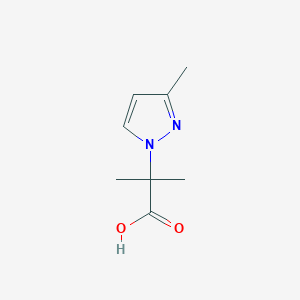
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
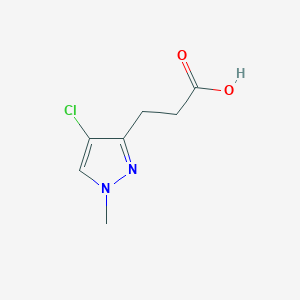
![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)